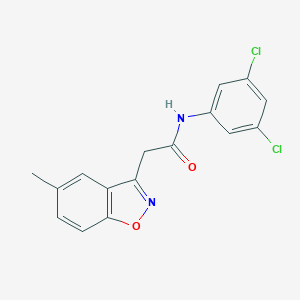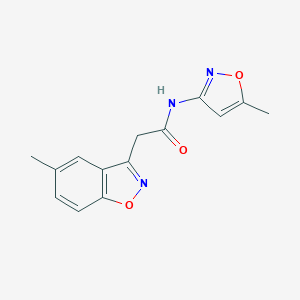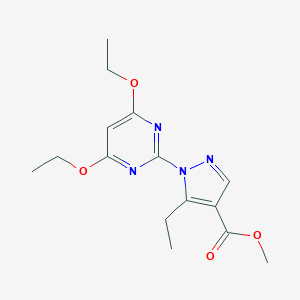![molecular formula C24H24N4O2S B501886 11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B501886.png)
11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C24H24N4O2S It is known for its unique structure, which includes a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, a benzyl group, and a methoxyanilino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one core: This is achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the benzyl group: This step involves the alkylation of the core structure with benzyl halides under basic conditions.
Attachment of the methoxyanilino group: This is typically done through a nucleophilic substitution reaction using 2-methoxyaniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the core structure but differ in their substituents.
Benzyl-substituted pyrimidines: These compounds have a similar benzyl group but different core structures.
Methoxyanilino-substituted compounds: These compounds share the methoxyanilino group but have different core structures.
Uniqueness
7-benzyl-2-[(2-methoxyanilino)methyl]-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one core, benzyl group, and methoxyanilino substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H24N4O2S |
|---|---|
Molecular Weight |
432.5g/mol |
IUPAC Name |
11-benzyl-5-[(2-methoxyanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H24N4O2S/c1-30-19-10-6-5-9-18(19)25-13-21-26-23(29)22-17-11-12-28(14-16-7-3-2-4-8-16)15-20(17)31-24(22)27-21/h2-10,25H,11-15H2,1H3,(H,26,27,29) |
InChI Key |
RBFLEMDLMYZVMX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NCC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2 |
Canonical SMILES |
COC1=CC=CC=C1NCC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-2-(3-methylphenyl)-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501805.png)
![2-benzyl-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501806.png)







![2-[1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B501820.png)

![N-[2-(2,6-dimethylanilino)-4-pyrimidinyl]-N-(2,6-dimethylphenyl)amine](/img/structure/B501823.png)
![N-[2-(3,5-difluoroanilino)-4-pyrimidinyl]-N-(3,5-difluorophenyl)amine](/img/structure/B501824.png)
![N-{2-[2-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[2-(trifluoromethyl)phenyl]amine](/img/structure/B501825.png)
